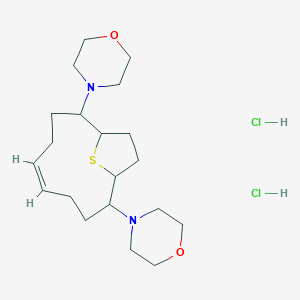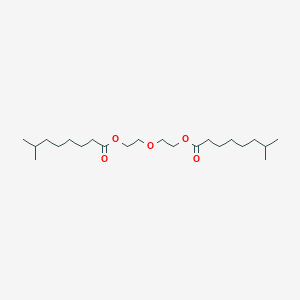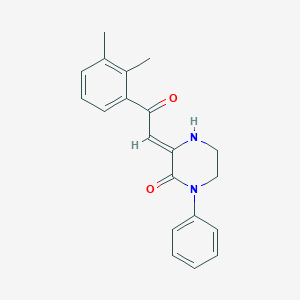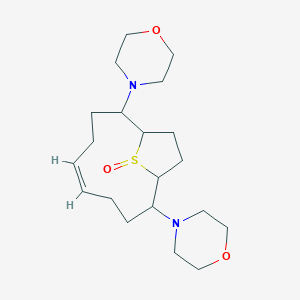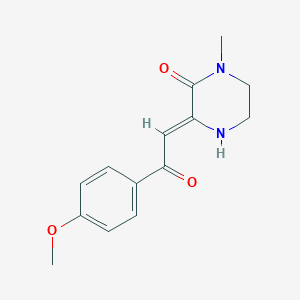
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a piperazinone derivative that has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone is not fully understood, but it is believed to act through several pathways, including inhibition of the NF-κB pathway, induction of apoptosis, and inhibition of angiogenesis. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has also been found to modulate the expression of several genes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to exhibit several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has also been found to modulate the expression of several genes and proteins involved in cell growth and proliferation. Additionally, 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has several advantages for lab experiments, including its ease of synthesis, low cost, and potential therapeutic applications. However, 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone, including further studies on its mechanism of action, pharmacokinetics, and toxicology. Additionally, 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone could be further studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the potential use of 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone as a drug delivery system could be explored, as well as the development of new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone, or 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone, is a piperazinone derivative that has been extensively studied for its potential applications in scientific research. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to exhibit several pharmacological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone and its potential therapeutic applications.
Synthesis Methods
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone can be synthesized through several methods, including the reaction of 4-methoxybenzaldehyde and methyl piperazine-1-carboxylate in the presence of a catalyst, such as acetic acid, or by the reaction of 4-methoxybenzaldehyde and methyl piperazine-1-carboxylate with an acid catalyst, such as hydrochloric acid. The resulting product can be purified through recrystallization or column chromatography.
Scientific Research Applications
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to exhibit several pharmacological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
178408-18-9 |
|---|---|
Product Name |
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone |
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C14H16N2O3/c1-16-8-7-15-12(14(16)18)9-13(17)10-3-5-11(19-2)6-4-10/h3-6,9,15H,7-8H2,1-2H3/b12-9- |
InChI Key |
PIQICVQHLFPMGK-XFXZXTDPSA-N |
Isomeric SMILES |
CN1CCN/C(=C\C(=O)C2=CC=C(C=C2)OC)/C1=O |
SMILES |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)OC)C1=O |
Canonical SMILES |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)OC)C1=O |
synonyms |
(3Z)-3-[2-(4-methoxyphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)



![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
